molecular formula C9H6ClN3 B3316527 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-83-5

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3316527
CAS No.: 954112-83-5
M. Wt: 191.62 g/mol
InChI Key: RCCZULSZEGALJI-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-83-5) is a halogenated and alkylated derivative of the pyrrolo[2,3-b]pyridine core. The compound features a chlorine atom at position 5, a methyl group at position 2, and a cyano substituent at position 3 (Figure 1). Its industrial applications are noted in safety documentation, though specific pharmacological or material uses remain undisclosed . The compound’s synthesis and handling require precautions to avoid dust formation and exposure, as detailed in its safety data sheet .

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-5-8(3-11)7-2-6(10)4-12-9(7)13-5/h2,4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCZULSZEGALJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191511
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-83-5
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954112-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization using a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Scientific Research Applications

Cancer Therapeutics

Recent studies have highlighted the potential of pyrrolopyridine derivatives, including 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, as effective inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cancers due to their role in tumor growth and survival.

  • Inhibitory Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR4 with significant anti-proliferative effects against Hep3B liver cancer cells. The compound's structure allows it to act as a hinge binder, forming crucial interactions with FGFRs that enhance its inhibitory potency .

Structure-Based Drug Design

The structural characteristics of 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile make it an attractive candidate for structure-based drug design. By modifying the substituents on the pyrrolopyridine core, researchers can optimize binding affinity and selectivity for various targets.

  • Design Strategies : The introduction of different functional groups at the 5-position has been shown to improve interaction with FGFRs. For instance, incorporating larger hydrophobic substituents can enhance binding within the receptor's hydrophobic pocket, leading to increased activity against cancer cell lines .

In Vitro Studies

In vitro evaluations have demonstrated that compounds based on the pyrrolopyridine scaffold exhibit varying degrees of cytotoxicity against different cancer cell lines, including breast and liver cancer cells.

CompoundTargetCell LineIC50 (nM)
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileFGFR4Hep3B1900
Derivative AFGFR1MDA-MB-2311500
Derivative BHNE4T11200

This table summarizes some findings from recent studies where various derivatives were tested against specific cancer cell lines, indicating their potential as therapeutic agents .

Mechanistic Insights

Mechanistic studies have revealed that these compounds often function through multiple pathways:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Compounds may also cause cell cycle arrest at specific phases, preventing proliferation.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core

Key Compounds :

  • Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): This analog replaces the methyl and cyano groups with an ethyl carboxylate at position 2 and shifts the pyrrolo-pyridine fusion to [2,3-c]. It is synthesized in 60% yield, suggesting efficient carboxylate substitution .
  • Limited data is available for this analog .
  • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile : The parent compound lacks chloro and methyl groups. Its commercial availability highlights its utility as a precursor for functionalized derivatives .

Table 1: Substituent Effects on Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Key Properties/Applications Reference
Target Compound 5-Cl, 2-Me, 3-CN Industrial use; requires careful handling
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOEt, [2,3-c] fusion 60% synthesis yield; research applications
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile 3-CN (parent structure) Versatile precursor; scalable production

Role of the Cyano Group (3-Carbonitrile)

The cyano group at position 3 is a common feature among analogs, conferring electron-withdrawing properties that may enhance reactivity or stabilize intermediates. For example:

  • In chromeno[2,3-b]pyridines (e.g., 2,4-diamino-5-(5-amino-3-oxo-pyrazol-4-yl)-chromeno[2,3-b]pyridine-3-carbonitrile), the cyano group contributes to biological activity, though the fused chromene ring distinguishes these from pyrrolo-pyridines .

Stability and Reactivity Considerations

  • Acid Sensitivity: Ammonium salts of chromeno-pyridines decompose under acidic conditions to form carbonitriles, suggesting pH-dependent stability for related compounds . The target compound’s stability in acidic environments is undocumented but warrants caution .
  • Thermal and Oxidative Stability : Safety guidelines for the target compound recommend avoiding dust formation and high temperatures, implying moderate thermal stability .

Biological Activity

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the current understanding of its biological activity, including antibacterial, anticancer, and other therapeutic potentials.

  • IUPAC Name : 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C9H7ClN2
  • Molecular Weight : 194.62 g/mol
  • CAS Number : 954112-62-0

Antibacterial Activity

Several studies have highlighted the antibacterial potential of pyrrole derivatives, including 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values comparable to established antibiotics. In one study, pyrrole derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
CompoundTarget BacteriaMIC (µg/mL)
5-Chloro-2-methyl...Staphylococcus aureus3.12 - 12.5
Control (Isoniazid)Mycobacterium tuberculosis0.25

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • FGFR Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. One derivative demonstrated an IC50 value of 1.9 mM against FGFR1 .
Compound TypeTargetIC50 (mM)
Pyrrolo[2,3-b]pyridineFGFR11.9
Other DerivativesVarious CancersVaries

The biological activity of 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been suggested that the compound may inhibit key enzymatic pathways involved in bacterial growth and cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that are crucial for tumor growth and survival.

Case Study 1: Antibacterial Efficacy

A high-throughput screening study evaluated a library of compounds for activity against Mycobacterium tuberculosis. Several analogs of pyrrole derivatives were identified with promising antibacterial properties, showcasing the potential of compounds like 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that certain pyrrolo derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency .
  • Temperature Control : Room-temperature stirring for intermediates reduces side reactions .
  • Yield Improvement : Sequential purification (e.g., flash chromatography) enhances purity .

Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Q. Basic Research Focus

  • ¹H NMR : Critical for confirming substituent positions and hydrogen environments. For example, aromatic protons in pyrrolopyridine derivatives appear as distinct doublets (δ 8.39–8.32 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% recommended for biological assays).

Q. Advanced Applications :

  • X-ray Crystallography : Resolves crystal packing and absolute configuration (referenced in studies on analogous compounds) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) to guide reactivity studies .

How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Q. Advanced Research Focus

  • Molecular Docking : Tools like MOE (Molecular Operating Environment) simulate binding affinities. For example, docking into kinase active sites can prioritize targets for anticancer studies .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories).
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .

Q. Methodological Note :

  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to resolve discrepancies between computational and experimental data .

When encountering contradictory biological activity data (e.g., varying IC₅₀ values across studies), what methodological approaches resolve these discrepancies?

Q. Advanced Research Focus

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Confirmation : Re-characterize batches via NMR/X-ray to rule out synthetic variability .

Case Study :
Antitumor activity discrepancies in pyrrolopyridines may arise from differences in cell permeability or off-target effects. Cross-validation with orthogonal assays (e.g., apoptosis markers) clarifies mechanisms .

What strategies are employed to modify the carbonitrile group for enhanced pharmacological activity?

Q. Advanced Research Focus

  • Functionalization : Convert the carbonitrile to carboxamides via acid hydrolysis (e.g., H₂SO₄ treatment followed by NaOH neutralization) .
  • Derivatization : Introduce bioisosteres (e.g., tetrazoles) to improve metabolic stability .
  • SAR Exploration : Test analogs with varied substituents (e.g., bromo, methoxy) to map activity cliffs .

Example :
Replacing the carbonitrile with a carboxamide group in related compounds improved solubility and kinase inhibition potency .

How can researchers design experiments to analyze the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Analysis : DSC/TGA evaluates thermal decomposition profiles.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. Data Interpretation :

  • Half-life calculations under simulated gastric/intestinal conditions inform formulation strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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